2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE
Overview
Description
2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a furan ring, and a thiopyrano[2,3-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, furfural, and thiopyran derivatives. The synthetic route may involve:
Condensation Reactions: Initial steps may include the condensation of 4-fluoroaniline with furfural to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with thiopyran derivatives under acidic or basic conditions to form the thiopyrano[2,3-c]pyrrole core.
Functional Group Transformations:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiopyrano[2,3-c]pyrrole core.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Oxidized derivatives with modified furan and thiopyrano[2,3-c]pyrrole rings.
Reduction Products: Reduced forms with alcohol or alkane groups.
Substitution Products: Derivatives with substituted amino or fluorophenyl groups.
Scientific Research Applications
2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl and furan rings may interact with biological receptors or enzymes, leading to modulation of their activity. The thiopyrano[2,3-c]pyrrole core may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-(4-chlorophenyl)-4-(2-furyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile
- 2-amino-6-(4-bromophenyl)-4-(2-furyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile
Uniqueness
The presence of the fluorophenyl group in 2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE imparts unique electronic properties, making it distinct from its chlorophenyl and bromophenyl analogs
Properties
IUPAC Name |
2-amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5,7-dioxo-4a,7a-dihydro-4H-thiopyrano[2,3-c]pyrrole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S/c19-9-3-5-10(6-4-9)22-17(23)14-13(12-2-1-7-25-12)11(8-20)16(21)26-15(14)18(22)24/h1-7,13-15H,21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQCPHDQYKDGCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)SC(=C2C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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